While the provided papers do not explicitly detail the synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, a general approach to synthesize NSTHIQs involves reacting 1,2,3,4-tetrahydroisoquinoline with the desired sulfonyl chloride. This reaction typically utilizes a base and an appropriate solvent []. For example, the synthesis of 6-bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline, a related NSTHIQ, was achieved by reacting N-(3-bromophenethyl) methylsulfonamide with formalin [].
Antifungal Agents: A study reported the synthesis of various NSTHIQ derivatives utilizing an environmentally friendly Preyssler heteropolyacid catalyst []. Two of these derivatives displayed significant antifungal activity against various fungal species, highlighting the potential of NSTHIQ compounds as antifungal agents.
Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors: Researchers identified 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an orally active MGAT2 inhibitor []. This compound demonstrated efficacy in suppressing triglyceride synthesis in a mouse oral lipid tolerance test.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4